

Crystal Structure of 1-(allyloxy)-4-bromobenzene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

Cat. No.: B1265795

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: **1-(allyloxy)-4-bromobenzene** is a halogenated aromatic ether with potential applications in organic synthesis and materials science. This technical guide aims to provide a comprehensive overview of its structural and chemical properties. However, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that the specific experimental crystal structure of **1-(allyloxy)-4-bromobenzene** has not been reported. In the absence of crystallographic data, this document summarizes other pertinent information, including its chemical properties, a plausible synthetic route, and general considerations for its handling and use in a research context.

Introduction

1-(allyloxy)-4-bromobenzene is a monosubstituted benzene derivative featuring both an allyloxy group and a bromine atom. These functional groups make it a versatile building block in organic synthesis. The allyloxy group can participate in various reactions, including Claisen rearrangement and olefin metathesis, while the bromo-substituent is amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Understanding the structural and electronic properties of this molecule is crucial for its effective utilization in the design and synthesis of novel compounds.

While the precise arrangement of molecules in the solid state, as would be revealed by X-ray crystallography, is currently unavailable in public databases, we can infer certain characteristics based on its molecular structure and the known properties of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(allyloxy)-4-bromobenzene** is presented in the table below. This information is compiled from various chemical databases and supplier information.

Property	Value
Chemical Formula	C ₉ H ₉ BrO
Molecular Weight	213.07 g/mol
Appearance	Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point	Not definitively reported, estimated to be >200 °C
Melting Point	Not definitively reported
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)
CAS Number	25244-30-8

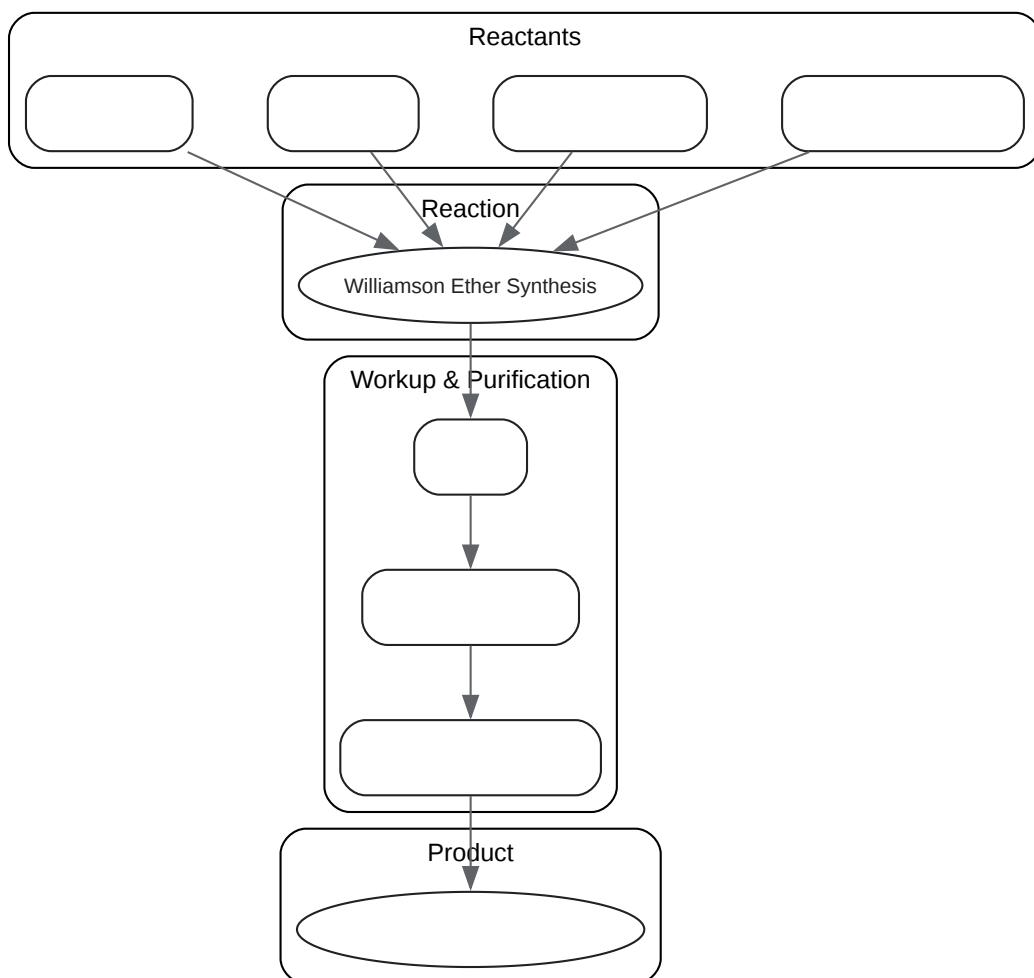
Synthesis Methodology

The synthesis of **1-(allyloxy)-4-bromobenzene** is typically achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from allyl bromide.

Experimental Protocol: Synthesis of **1-(allyloxy)-4-bromobenzene**

Materials:

- 4-bromophenol


- Allyl bromide
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., sodium hydride)
- Acetone or N,N-dimethylformamide (DMF) as the solvent
- Standard laboratory glassware and workup reagents (e.g., diethyl ether, brine, magnesium sulfate)

Procedure:

- To a solution of 4-bromophenol in a suitable solvent (e.g., acetone), add a stoichiometric excess of a base such as potassium carbonate.
- Stir the mixture at room temperature for a short period to facilitate the formation of the potassium 4-bromophenoxy salt.
- Add allyl bromide to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **1-(allyloxy)-4-bromobenzene**.

Workflow Diagram:

Synthesis Workflow of 1-(allyloxy)-4-bromobenzene

[Click to download full resolution via product page](#)

Caption: A schematic representation of the synthesis of **1-(allyloxy)-4-bromobenzene**.

Spectroscopic Characterization

While crystallographic data is unavailable, the structure of **1-(allyloxy)-4-bromobenzene** can be unequivocally confirmed using standard spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and allyloxy substituents. The allylic group would exhibit distinct signals for the $-\text{OCH}_2-$ protons, the vinylic $-\text{CH}=$ proton, and the terminal $=\text{CH}_2$ protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached bromine atom and the ether linkage.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (213.07 g/mol) and show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic C-H and C=C bonds.

Potential Applications in Research and Development

1-(allyloxy)-4-bromobenzene serves as a valuable intermediate in the synthesis of more complex molecules. The presence of two distinct reactive sites allows for sequential functionalization. For instance, the bromo-substituent can be used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the allyl group can be subjected to further transformations, such as isomerization, oxidation, or metathesis, to introduce additional functionality. This dual reactivity makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Conclusion

Although the crystal structure of **1-(allyloxy)-4-bromobenzene** has not yet been determined and reported in the public domain, its chemical properties, synthesis, and spectroscopic characterization are well-understood within the principles of organic chemistry. This technical guide provides a summary of the available information for researchers and professionals in the field. The determination of its single-crystal X-ray structure in the future would provide valuable insights into its solid-state packing and intermolecular interactions, further enhancing its utility in materials science and crystal engineering.

- To cite this document: BenchChem. [Crystal Structure of 1-(allyloxy)-4-bromobenzene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265795#crystal-structure-of-1-allyloxy-4-bromobenzene\]](https://www.benchchem.com/product/b1265795#crystal-structure-of-1-allyloxy-4-bromobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com